molecular formula C17H14ClF3N8 B2656737 5-Chloro-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile CAS No. 2380041-78-9

5-Chloro-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile

Cat. No.: B2656737
CAS No.: 2380041-78-9
M. Wt: 422.8
InChI Key: WLGZMSWFJHVUQP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazine, a six-membered nitrogen-based heterocycle . Pyrazines are well known for their utility in rational drug design . This particular compound is related to 3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazol [4,3-a] pyrazine hydrochloride, which is a pharmaceutical intermediate used to prepare sitagliptin , a novel antidiabetic drug .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves adding chlorobenzene and trifluoroacetic anhydride . The mixture is heated, methanesulfonic acid is added, and trifluoroacetic acid is distilled out . The mixture is allowed to react and undergoes reduced pressure concentration until the solution is dried . The pH is regulated to 12 and organic phases are separated out . The final step involves adding palladium/carbon and an ethanol solution of the product under the protection of nitrogen in a high-pressure kettle . After reaction, the mixture is filtered, washed, and concentrated . The residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the final product .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazine ring and a triazolo ring . The compound also contains a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-chloropyrazine with ethanol and hydrazine hydrate, followed by the addition of chlorobenzene and trifluoroacetic anhydride . The mixture is then heated and methanesulfonic acid is added . The mixture undergoes reduced pressure concentration until the solution is dried . The final step involves the addition of palladium/carbon and an ethanol solution of the product under the protection of nitrogen in a high-pressure kettle .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is pivotal in synthesizing a broad range of novel pyridine and fused pyridine derivatives, showcasing its versatility in creating structurally diverse molecules. For instance, it has been utilized in the preparation of triazolopyridine derivatives, pyridotriazine derivatives, and pyridine–pyrazole hybrid derivatives. These synthesized compounds undergo in silico molecular docking screenings towards specific proteins, displaying moderate to good binding energies, indicative of their potential therapeutic applications. Moreover, these compounds exhibit antimicrobial and antioxidant activities, highlighting their significance in developing new pharmaceutical agents (Flefel et al., 2018).

Anticonvulsant Activity

In the realm of neuropharmacology, derivatives of this chemical compound have been synthesized and evaluated for their anticonvulsant activities. By undergoing specific condensation reactions, these derivatives have been identified as potential candidates for treating convulsive disorders. The structure-activity relationship (SAR) studies of these compounds contribute significantly to understanding their mechanism of action and optimizing their anticonvulsant properties (Nassar et al., 2016).

Antimicrobial and Antifungal Activities

The compound's utility extends to antimicrobial research, where it serves as a core structure for developing novel antimicrobial and antifungal agents. By integrating this compound into the synthesis of new heterocyclic systems, researchers have identified compounds with high antimicrobial efficacy. These findings underscore the potential of such derivatives in addressing the challenge of antibiotic-resistant bacterial strains and fungal infections, thereby contributing to the development of new therapeutic strategies (Ali & Ibrahim, 2010).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in pharmaceutical applications, given its relation to sitagliptin, a novel antidiabetic drug . Additionally, further studies could be conducted to explore its potential anti-cancer properties .

Properties

IUPAC Name

5-chloro-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N8/c18-12-8-11(9-22)10-23-15(12)28-5-1-4-27(6-7-28)14-3-2-13-24-25-16(17(19,20)21)29(13)26-14/h2-3,8,10H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGZMSWFJHVUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=C(C=C(C=N2)C#N)Cl)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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